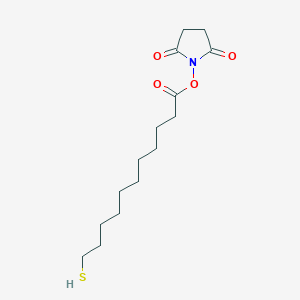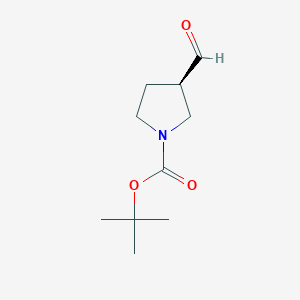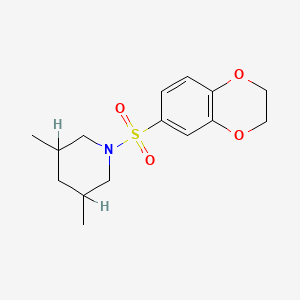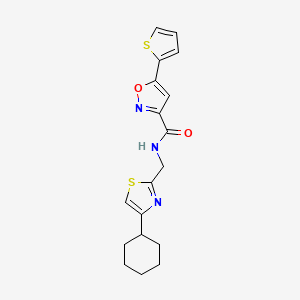
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate, also known as DTDP, is a chemical compound that has gained significant importance in the field of scientific research. It is a versatile compound that has been extensively studied for its potential applications in various fields, including drug delivery, nanotechnology, and biochemistry.
Mécanisme D'action
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is a thiol-reactive compound that can react with free cysteine residues on proteins. This reaction can lead to the formation of disulfide bonds, which can stabilize protein structures and improve their stability and activity. 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has also been shown to react with other nucleophiles, such as amines and hydroxyl groups, which can further enhance its potential applications in drug delivery and biochemistry.
Biochemical and Physiological Effects:
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has been shown to have minimal toxicity and has been used as a non-toxic crosslinking agent in various biological applications. It has been shown to improve the stability and activity of proteins and enzymes, and has been used in the development of biosensors and diagnostic assays.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has several advantages for use in lab experiments, including its versatility, stability, and ease of synthesis. However, its thiol-reactive nature can also be a limitation, as it can react with unintended targets and lead to non-specific binding. Additionally, its potential applications in drug delivery and biochemistry require further investigation to fully understand its mechanisms of action and potential limitations.
Orientations Futures
There are several future directions for research on 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate, including its potential applications in the development of new drug delivery systems, its use in the development of biosensors and diagnostic assays, and its potential use as a crosslinking agent in tissue engineering and regenerative medicine. Further studies are needed to fully understand its mechanisms of action and potential limitations, as well as to optimize its use in various applications.
Méthodes De Synthèse
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate can be synthesized by the reaction of 11-mercaptoundecanoic acid with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has been widely studied for its potential applications in drug delivery systems. It has been shown to enhance drug solubility and stability, as well as improve drug targeting and bioavailability. 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has also been investigated for its potential use in the development of nanoscale drug delivery systems, such as liposomes and nanoparticles.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-sulfanylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c17-13-10-11-14(18)16(13)20-15(19)9-7-5-3-1-2-4-6-8-12-21/h21H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQEYQKZFROQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)
![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)


![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)

![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)


![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)